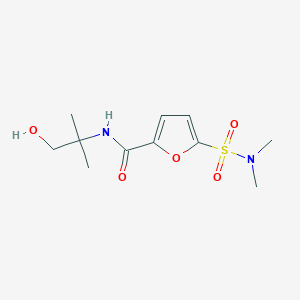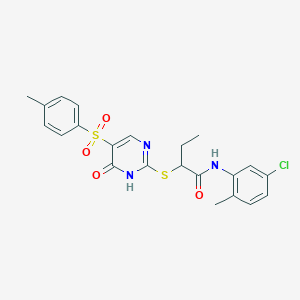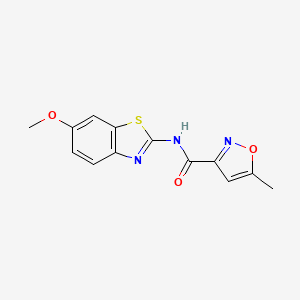
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide, commonly known as DMSF, is a chemical compound that has been widely used in scientific research for its unique properties. DMSF is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
DMSF has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a stabilizer for proteins and enzymes, and as a cryoprotectant for cells and tissues. DMSF has also been used in the study of cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of DMSF is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. DMSF has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. DMSF has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMSF has a wide range of biochemical and physiological effects, including the stabilization of proteins and enzymes, the modulation of cellular signaling pathways, and the inhibition of HDACs. DMSF has also been found to have anti-inflammatory and anti-cancer properties. In addition, DMSF has been used as a cryoprotectant for cells and tissues, where it helps to prevent damage during freezing and thawing.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMSF in lab experiments is its ability to stabilize proteins and enzymes, which can be useful in a variety of biochemical assays. DMSF is also relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using DMSF, including its potential toxicity and its tendency to form crystals, which can interfere with some assays.
Future Directions
There are many potential future directions for the use of DMSF in scientific research. One area of interest is the development of new compounds based on the structure of DMSF, which may have improved properties and new applications. Another area of interest is the study of the mechanism of action of DMSF, which could lead to the discovery of new targets for drug development. Finally, there is also potential for the use of DMSF in clinical applications, such as the treatment of cancer or inflammatory diseases.
Synthesis Methods
The synthesis of DMSF involves the reaction of 5-hydroxymethylfurfural (HMF) with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWCYIPQJWXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)


![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)
![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2898982.png)
![8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2898985.png)